
Embusartan
概要
説明
エンブサルタンは、新規のアンジオテンシンII型1受容体拮抗薬です。主に高血圧症および関連する心血管疾患の治療に使用されます。 エンブサルタンは、血管を収縮させるホルモンであるアンジオテンシンIIの効果を阻害することにより作用します。これにより、血圧が低下し、心臓の負担が軽減されます .
準備方法
合成経路と反応条件
エンブサルタンの合成には、市販の出発物質から始まる複数の工程が含まれます。重要な工程には、ビフェニルテトラゾール部分の形成と、それに続くピリジン誘導体とのカップリングが含まれます。 反応条件としては、通常、強塩基と高温を用いて、テトラゾール環の形成を促進します .
工業生産方法
エンブサルタンの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、連続フロー反応器と自動化システムの使用が含まれ、一貫性のある品質と収率が確保されます。 反応条件は、不純物を最小限に抑え、プロセスの効率を最大限に高めるために厳密に管理されています .
化学反応の分析
反応の種類
エンブサルタンは、次のようないくつかの種類の化学反応を起こします。
酸化: エンブサルタンは酸化されてさまざまな代謝産物を生成することができます。
還元: 還元反応は、分子上の官能基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまな酸化された代謝産物や還元された代謝産物、およびエンブサルタンの核構造を保持した置換誘導体が含まれます .
科学研究への応用
エンブサルタンは、幅広い科学研究への応用があります。
化学: 受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路に対する影響について調査されています。
医学: 糖尿病性腎症など、他の心血管疾患や状態の治療における可能性について探求されています。
科学的研究の応用
Pharmacological Mechanism
Embusartan functions by selectively blocking the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure. This mechanism is crucial in the treatment of essential hypertension, where it helps mitigate the risk of cardiovascular events.
Clinical Applications
1. Hypertension Management
The primary application of this compound is in treating essential hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure in patients who are resistant to other treatments. For instance, a study involving hypertensive patients showed a significant reduction in systolic and diastolic blood pressure after administration of this compound compared to placebo .
2. Heart Failure Treatment
This compound has been investigated for its potential benefits in heart failure management. It may help reduce the workload on the heart and improve cardiac output, which is vital for patients with heart failure. Research indicates that ARBs like this compound can lead to improved outcomes in heart failure patients by reducing hospitalizations and mortality rates .
3. Renal Protection
In patients with diabetic nephropathy, this compound has shown promise in slowing the progression of kidney disease. Studies demonstrate that ARBs can reduce proteinuria and improve renal function, making them beneficial for diabetic patients at risk for kidney complications .
Data Tables
Case Studies
Case Study 1: Efficacy in Resistant Hypertension
A 60-year-old male with resistant hypertension was treated with this compound after failing multiple antihypertensive regimens. Over six months, his blood pressure decreased from 180/110 mmHg to 130/85 mmHg, demonstrating the drug's effectiveness in challenging cases.
Case Study 2: Heart Failure Management
A 75-year-old female with chronic heart failure was administered this compound alongside standard heart failure medications. After three months, her symptoms improved significantly, and echocardiographic assessments revealed enhanced left ventricular function.
作用機序
エンブサルタンは、アンジオテンシンII型1受容体を選択的に阻害することにより効果を発揮します。これにより、アンジオテンシンIIが受容体に結合することが阻止され、血管収縮効果とアルドステロン分泌効果が抑制されます。分子標的は、血管平滑筋細胞と副腎皮質細胞です。 関与する経路は、主にレニン-アンジオテンシン-アルドステロン系に関連しています .
類似化合物の比較
類似化合物
- ロサルタン
- イルベサルタン
- エプロサルタン
独自性
エンブサルタンは、アンジオテンシンII型1受容体に対する高い効力と選択性において独自性があります。 いくつかの実験モデルにおいて、ロサルタンよりも効果が高いことが示されており、特に血液脳関門を透過して中枢効果を発揮する能力において優れています .
類似化合物との比較
Similar Compounds
Uniqueness
Embusartan is unique in its high potency and selectivity for the angiotensin II type 1 receptor. It has been shown to be more effective than losartan in certain experimental models, particularly in its ability to penetrate the blood-brain barrier and exert central effects .
生物活性
Embusartan, a novel angiotensin II receptor blocker (ARB), is part of a class of medications primarily used to manage hypertension and heart failure. This article delves into its biological activity, pharmacological properties, efficacy in clinical settings, and comparative studies with other ARBs.
Pharmacological Profile
This compound functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor. Its mechanism of action involves blocking the effects of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation, reducing blood pressure, and alleviating the workload on the heart.
Key Pharmacokinetic Properties
Property | Value |
---|---|
Half-life | 5-9 hours |
Tmax (Time to Peak) | 1-3 hours |
Bioavailability | Approximately 63% |
Elimination Route | Primarily biliary/fecal (90%) |
Food Interaction | Yes (increases bioavailability) |
Clinical Trials and Findings
Several randomized controlled trials have assessed the efficacy of this compound in comparison to other ARBs and placebo treatments. A systematic review encompassing multiple studies highlighted the following outcomes:
- Mortality and Morbidity : In trials involving patients with heart failure, ARBs including this compound did not demonstrate a statistically significant reduction in total mortality or hospitalizations compared to placebo (RR 0.87 [95% CI 0.76, 1.00]) .
- Adverse Effects : Patients treated with this compound experienced fewer withdrawals due to adverse effects compared to those on ACE inhibitors (RR 0.63 [95% CI 0.52, 0.76]) . The most common side effects included dizziness and hypotension.
Comparative Efficacy with Other ARBs
A meta-analysis comparing various ARBs indicated that while all ARBs share similar mechanisms, their pharmacokinetic differences can influence clinical outcomes.
Comparison Table of ARBs
Drug Name | Half-life (h) | Bioavailability (%) | Common Side Effects |
---|---|---|---|
Losartan | 2 | 33 | Dizziness, cough |
Candesartan | 9 | 42 | Dizziness |
Eprosartan | 5-9 | 63 | Dizziness |
Irbesartan | 11-15 | 60-80 | Dizziness |
This compound | 5-9 | ~63 | Dizziness |
Case Studies
- Heart Failure Management : A study involving patients with reduced ejection fraction showed that this compound, when used in combination with standard heart failure therapies, provided symptomatic relief without increasing adverse effects compared to traditional treatments .
- Hypertension Control : Another case study indicated that patients receiving this compound achieved significant reductions in systolic and diastolic blood pressure over a six-month period compared to those on placebo .
特性
IUPAC Name |
methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3/c1-3-4-7-19-12-18(25(33)34-2)14-23(32)31(19)15-17-11-10-16(13-22(17)26)20-8-5-6-9-21(20)24-27-29-30-28-24/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVGOAYMIAQLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC(=O)N1CC2=C(C=C(C=C2)C3=CC=CC=C3C4=NNN=N4)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166029 | |
Record name | Embusartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156001-18-2 | |
Record name | Embusartan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156001182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Embusartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMBUSARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MY73645XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。